3-Amino-2-methylamino-benzoic acid

Vue d'ensemble

Description

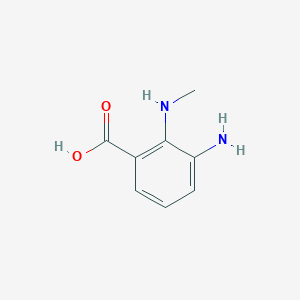

3-Amino-2-methylamino-benzoic acid is a chemical compound with the CAS Number: 766491-67-2 . It has a molecular weight of 166.18 and its IUPAC name is 3-amino-2-(methylamino)benzoic acid . It is a solid substance .

Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) . The 3D structure of this compound can be viewed using Java or Javascript .Applications De Recherche Scientifique

Biosynthetic Engineering

One application in scientific research involves the biosynthesis of 3-amino-benzoic acid (3AB), a compound related to 3-Amino-2-methylamino-benzoic acid. A study by Haoran Zhang and G. Stephanopoulos (2016) highlights the establishment of a microbial biosynthetic system for de novo 3AB production from glucose. This was achieved by reconstituting the 3AB biosynthetic pathway in Escherichia coli, leading to a 15-fold improvement in 3AB production through an engineered co-culture system. This approach demonstrates the potential of co-culture engineering in metabolic engineering for the production of important compounds (Haoran Zhang & G. Stephanopoulos, 2016).

Materials Science and Luminescence

Research by A. Srivastava et al. (2017) explores pyridyl substituted benzamides connected to benzoic acid, focusing on their luminescent properties and stimuli-responsive behavior. These compounds exhibit aggregation-enhanced emission (AEE) and show mechanochromic properties, responding to various stimuli such as grinding and annealing. The study's findings contribute to the development of materials with potential applications in sensing and optoelectronics (A. Srivastava et al., 2017).

Antimicrobial and Antiproliferative Potential

Investigations into derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, a structurally related compound, have shown significant antimicrobial and anti-proliferative activity. A study conducted by I. Zarafu (2020) evaluated these derivatives for their potential against bacterial, fungal, and tumor cells, revealing promising antimicrobial and anti-proliferative effects. Such research underscores the potential therapeutic applications of this compound derivatives in treating various infections and cancers (I. Zarafu, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3-Amino-2-methylamino-benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is known to have various biological activities . .

Mode of Action

It is known that benzoic acid derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that benzoic acid derivatives are generally well absorbed and can be metabolized in the liver .

Result of Action

Benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

3-amino-2-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEMZRWEMOHJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2764860.png)

![N-{4-[(5Z)-5-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2764862.png)

![2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2764867.png)

![(Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione](/img/structure/B2764870.png)

![2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2764871.png)

![3-(3,4-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2764874.png)

![N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2764875.png)

![N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2764876.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2764877.png)